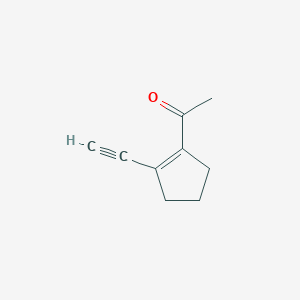

Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)-

Description

This compound likely consists of a cyclopentenyl ring substituted with an ethynyl (C≡CH) group at the 2-position and an acetyl (COCH₃) group at the 1-position.

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-(2-ethynylcyclopenten-1-yl)ethanone |

InChI |

InChI=1S/C9H10O/c1-3-8-5-4-6-9(8)7(2)10/h1H,4-6H2,2H3 |

InChI Key |

XRFWLCWTMRHRNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(CCC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- typically involves the reaction of cyclopentadiene with acetylene under specific conditions to form the cyclopentenyl ring with an ethynyl group. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, temperatures, and sometimes the presence of catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives.

Scientific Research Applications

Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethanone,1-(2-ethynyl-1-cyclopenten-1-yl)- exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the cyclopentenyl ring provides a rigid structure that can influence the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Cyclopentenyl Ethanones

The provided evidence highlights several cyclopentenyl ethanones with varying substituents, enabling a comparative analysis:

Table 1: Structural Comparison of Cyclopentenyl Ethanones

Key Observations :

Physical and Spectral Properties

Table 2: Physical Properties of Selected Ethanones

Insights :

- Cyclopentenyl vs. Aromatic Substituents : Aromatic derivatives (e.g., 2-chlorophenyl, ) exhibit higher boiling points due to stronger intermolecular forces compared to alicyclic analogs.

- Spectral Analysis: HSQC spectroscopy (as in ) is critical for verifying connectivity in complex ethanone derivatives, particularly those with heterocyclic substituents.

Reactivity Trends

- Electrophilic Additions: Ethynyl-substituted cyclopentenyl ethanones are expected to undergo reactions like hydration or halogenation at the triple bond, analogous to 2-acetylthiophene (88-15-3, ).

- Nucleophilic Attacks : Methyl or benzoyl substituents () may direct nucleophiles to specific positions on the cyclopentenyl ring.

Biological Activity

Ethanone, 1-(2-ethynyl-1-cyclopenten-1-yl)-, also known as a cyclopentene derivative, has garnered interest in the field of medicinal chemistry and biological research. This compound is characterized by its unique structural features that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₈H₈O

Molecular Weight: 136.15 g/mol

IUPAC Name: Ethanone, 1-(2-ethynyl-1-cyclopenten-1-yl)-

CAS Registry Number: Not widely documented in available databases.

The compound features a cyclopentene ring with an ethynyl substituent, which may influence its reactivity and interaction with biological targets. The presence of the carbonyl group (C=O) classifies it as a ketone, which is significant for its chemical reactivity.

The biological activity of Ethanone, 1-(2-ethynyl-1-cyclopenten-1-yl)- is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

- Ligand Binding: The compound may act as a ligand for specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways: It could influence cellular signaling pathways that regulate metabolic processes and gene expression.

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Compounds derived from cyclopentene frameworks have been investigated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that Ethanone may possess similar anti-inflammatory effects, warranting further investigation .

Synthesis and Testing

A study focused on synthesizing cyclopentene derivatives explored their biological activities through various assays. The synthesized compounds were tested for their effects on COX enzymes, which play a crucial role in inflammation and pain pathways. While specific data on Ethanone, 1-(2-ethynyl-1-cyclopenten-1-yl)- was not highlighted, the results indicated that structurally related compounds exhibited significant anti-inflammatory activity .

Computational Studies

Computational docking studies have been employed to predict the binding affinities of cyclopentene derivatives to various biological targets. These studies suggest that the unique substituents on the cyclopentene ring can enhance binding interactions with target proteins involved in disease pathways .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.